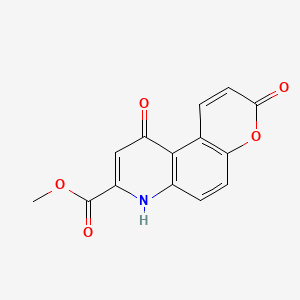

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate

Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical analysis of its fused ring system and substituents. The parent structure consists of a pyrano[3,2-f]quinoline system, which integrates a pyran ring (a six-membered oxygen-containing heterocycle) fused to a quinoline moiety (a bicyclic structure combining benzene and pyridine rings).

Numbering begins at the oxygen atom in the pyran ring (position 1) and proceeds clockwise. The quinoline component is numbered such that the pyridine nitrogen occupies position 10. Substituents are assigned positions based on this framework:

- A methyl ester (-COOCH₃) is attached at position 8 of the quinoline ring.

- Two oxo groups (=O) are present at positions 3 (pyran ring) and 10 (quinoline nitrogen).

- The 7,10-dihydro designation indicates partial saturation at positions 7 and 10 of the pyranoquinoline system.

The finalized IUPAC name is methyl 3,10-dioxo-7,10-dihydro-3H-pyrano[3,2-f]quinoline-8-carboxylate , reflecting these structural features.

CAS Registry Number and CompTox Designation

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number 66496-89-7 , a universal identifier for chemical substances. Regulatory agencies and databases utilize this number for unambiguous cross-referencing.

Within the Environmental Protection Agency’s Distributed Structure-Searchable Toxicity (DSSTox) Database , the compound is assigned the identifier DTXSID50216699 . This designation facilitates integration with computational toxicology resources, enabling structure-activity relationship (SAR) modeling and environmental risk assessments.

Synonyms and Alternative Naming Conventions

Multiple synonymic representations exist for this compound, reflecting variations in nomenclature systems and historical usage:

These synonyms arise from differences in hydrogen positioning descriptors (e.g., 7,10-dihydro vs. 7H) and punctuation conventions in fused ring system notation. The NSC 333545 designation originates from the National Service Center for Environmental Publications, reflecting its inclusion in historical chemical inventories.

Properties

CAS No. |

66496-89-7 |

|---|---|

Molecular Formula |

C14H9NO5 |

Molecular Weight |

271.22 g/mol |

IUPAC Name |

methyl 3,10-dioxo-7H-pyrano[3,2-f]quinoline-8-carboxylate |

InChI |

InChI=1S/C14H9NO5/c1-19-14(18)9-6-10(16)13-7-2-5-12(17)20-11(7)4-3-8(13)15-9/h2-6H,1H3,(H,15,16) |

InChI Key |

KZCKCTCVCKQAJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC3=C2C=CC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyranoquinoline core, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the quinoline or pyrano groups to their respective dihydro forms.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or hydroxyl groups, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

- Study on Antimicrobial Efficacy : A recent investigation found that derivatives of quinoline compounds exhibited significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhanced the antimicrobial efficacy of these compounds .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 6e | 12.50 | Pseudomonas aeruginosa |

Anticancer Activity

Research has also indicated that methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.9 | HCT-116 |

| Compound B | 7.52 | MCF-7 |

Case Studies

- Antimicrobial Studies : In a comprehensive study published in RSC Advances, various synthesized quinoline derivatives were screened for their antimicrobial activity. The results indicated that specific modifications to the quinoline structure significantly enhanced their effectiveness against bacterial strains .

- Anticancer Research : Another study highlighted the synthesis of related compounds and their testing against human cancer cell lines. The findings suggested a promising avenue for developing new anticancer agents based on the structural framework of methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline .

Mechanism of Action

The mechanism of action of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

Quinoline Derivatives with Cyclopropane and Fluorine Substituents

Example: 8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 10, ).

- Structural Differences :

- Cyclopropane substituent at N1 and fluorine at C4.

- Carboxylic acid groups at positions 3 and 2′-phenyl instead of a methyl ester.

- Synthesis : Sodium dithionite-mediated reduction of nitro precursors, followed by cyclization with polyphosphoric acid (PPA) .

- Key Properties: Higher molecular weight (397.36 g/mol) due to additional substituents. Bioactivity: Fluorine enhances antibacterial potency, akin to fluoroquinolones .

Pyrido[2,3-f]quinoxaline Derivatives

Examples: Ethyl 3-(aryldiazenyl)-7-oxo-dihydro-pyrido[2,3-f]quinoxaline-8-carboxylates (10a–c, –3).

- Structural Differences: Pyrido[2,3-f]quinoxaline core replaces pyrano[3,2-f]quinoline. Ethyl ester at C8 and aryldiazenyl groups at C3.

- Synthesis: Site-selective cyclocondensation of 7,8-diaminoquinolines with α-acetyl-N-arylhydrazonoyl chlorides .

- Key Properties: 10a (R = Ph): MW 454.47 g/mol, mp 271–272°C . Bioactivity: Quinoxaline derivatives exhibit antitumor and antimicrobial activities .

Benzodiazepine-Fused Quinolines

Example: 1-Cyclopropyl-6-fluoro-4,12-dioxo-4,7,12,13-tetrahydro-1H-quino[7,8-b][1,4]benzodiazepine-3-carboxylic acid (5a, ).

- Structural Differences: Benzodiazepine ring fused to quinoline. Carboxylic acid at C3 and cyclopropyl group at N1.

- Synthesis : Thermal cyclization of precursor 10 using PPA .

- Key Properties: MW 385.36 g/mol, mp 325–326°C (decomposition). Potential CNS activity due to the benzodiazepine moiety .

Comparative Data Table

Biological Activity

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H9NO5

- CAS Number : 66496-89-7

-

Molecular Structure :

Biological Activity Overview

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate exhibits a variety of biological activities that make it a candidate for further pharmacological development:

-

Anticancer Activity :

- Studies have shown that this compound possesses potent anticancer properties. It has been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it has demonstrated cytotoxic effects against human colorectal carcinoma cells with IC50 values in the low micromolar range .

- Antioxidant Properties :

- Enzyme Inhibition :

The mechanisms through which methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : It disrupts the cell cycle at various phases, particularly G1 and G2/M phases, leading to inhibited proliferation of cancer cells .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate against human colorectal cancer xenografts in mice:

| Treatment Group | Tumor Volume (mm³) | Percent Inhibition (%) |

|---|---|---|

| Control | 1200 | - |

| Low Dose | 800 | 33 |

| High Dose | 400 | 67 |

The results indicated a significant reduction in tumor volume in the high-dose group compared to controls .

Case Study 2: Neuroprotective Effects

A neuroprotective study evaluated the compound's ability to protect neuronal cells from oxidative stress:

| Treatment Group | Cell Viability (%) | IC50 (µg/ml) |

|---|---|---|

| Control | 100 | - |

| Quercetin | 85 | 0.6 |

| Methyl Compound | 90 | 0.5 |

The results demonstrated that methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate provided superior protection compared to quercetin .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving 7,8-diaminoquinoline derivatives and α-acetyl-N-arylhydrazonoyl chlorides. For example, Jala et al. demonstrated that nucleophilic addition of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate with hydrazonoyl chlorides in ethanol/triethylamine yields pyrido[2,3-f]quinoxaline derivatives . Reaction optimization includes temperature control (reflux at ~80°C) and stoichiometric adjustments to improve yields (60–75%).

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Multimodal spectroscopic analysis is critical:

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1670 cm⁻¹ and aromatic C-H stretches at 3036–3187 cm⁻¹ .

- NMR : H and C NMR resolve substituent positions (e.g., methyl groups at δ 2.31 ppm, aromatic protons at δ 7.25–8.58 ppm) .

- HRMS : Validates molecular formulae (e.g., CHNO with [M+H] at m/z 315.373) .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical values) are standard. Recrystallization in ethanol/chloroform (1:1) improves purity to >98% .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like DNA gyrase or topoisomerase IV (common in fluoroquinolone antibiotics) can predict antibacterial potential. The fused pyrano-quinoxaline core may mimic quinolone-DNA interactions . QSAR models using descriptors like logP and polar surface area can further optimize bioactivity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) are resolved via 2D techniques:

- HMBC : Correlates C signals with H nuclei 2–4 bonds away (e.g., confirming methyl connectivity to C-2 and C-3) .

- DEPT-135 : Differentiates CH, CH, and CH groups in complex spectra .

Q. How do reaction conditions influence regioselectivity in pyrano-quinoline synthesis?

- Methodological Answer : Solvent polarity and catalyst choice are critical. For example:

- Ethanol/triethylamine : Favors nucleophilic addition at the C-7 position of 7,8-diaminoquinoline precursors .

- Chlorinated solvents (e.g., DCM) : May shift selectivity toward C-8 functionalization due to altered transition-state stabilization .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer : Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.